molecular formula C23H25ClN4O5S B2552926 (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride CAS No. 1217245-90-3

(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride

Cat. No.: B2552926
CAS No.: 1217245-90-3
M. Wt: 504.99
InChI Key: CEMAYFWUCKITKV-HAAWTFQLSA-N
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Description

This compound is a benzothiazole-based acrylamide derivative with a hydrochloride salt form. Its structure features a 6-methoxy-substituted benzothiazole core, a morpholinoethyl amine group, and a 3-nitrophenyl acrylamide moiety. The hydrochloride salt improves solubility, a critical factor for pharmacokinetic applications. Safety data indicate hazards including flammability, aquatic toxicity, and health risks (e.g., skin/eye irritation) .

Properties

IUPAC Name

(E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-(3-nitrophenyl)prop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5S.ClH/c1-31-19-6-7-20-21(16-19)33-23(24-20)26(10-9-25-11-13-32-14-12-25)22(28)8-5-17-3-2-4-18(15-17)27(29)30;/h2-8,15-16H,9-14H2,1H3;1H/b8-5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMAYFWUCKITKV-HAAWTFQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety, a morpholinoethyl group, and a nitrophenyl substituent. These structural components contribute to its biological properties.

Chemical Structure

  • Molecular Formula : C₁₈H₁₈ClN₃O₃S
  • Molecular Weight : 385.87 g/mol
  • CAS Number : Not specified

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, derivatives of benzothiazole have been shown to inhibit cell proliferation in various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) .

In Vitro Studies

  • Cell Lines Tested :
    • A549 : Human lung carcinoma
    • HCC827 : Non-small cell lung cancer
    • NCI-H358 : Another lung cancer line
  • Assays Conducted :
    • MTS cytotoxicity assays
    • BrdU proliferation assays
  • Findings :
    • The compound demonstrated IC50 values indicating effective inhibition of cell growth, with lower values suggesting higher potency.
    • For example, related compounds showed IC50 values ranging from 2.12 µM to 6.75 µM across different cell lines .

The mechanism through which this compound exerts its antitumor effects may involve the activation of key regulatory proteins such as p53, leading to cell cycle arrest and apoptosis .

Key Pathways Affected

  • Cell Cycle Regulation : Induces G2/M phase arrest.
  • Apoptosis Induction : Promotes programmed cell death through modulation of apoptotic pathways involving Bcl-2 and Bax proteins.

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.

  • Tested Organisms :
    • Staphylococcus aureus (Gram-positive)
    • Escherichia coli (Gram-negative)
  • Assay Methodology :
    • Broth microdilution tests were performed to determine minimum inhibitory concentrations (MICs).
  • Results :
    • Compounds similar to this one displayed significant antibacterial activity, suggesting potential for development as antimicrobial agents .

Summary of Biological Activities

Activity TypeTarget Cells/OrganismsIC50 ValuesMechanism
AntitumorA549, HCC827, NCI-H3582.12 - 6.75 µMCell cycle arrest via p53 activation
AntimicrobialS. aureus, E. coliNot specifiedDisruption of bacterial cell function

Case Studies and Research Findings

A notable study highlighted the synthesis and evaluation of various benzothiazole derivatives for their biological activities, including this compound. The results indicated that modifications in the substituents significantly influenced both the potency and selectivity against different cancer cell lines and microbial strains .

Scientific Research Applications

Research on this compound indicates several promising biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Benzothiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies show that they can effectively inhibit the growth of various bacterial strains. The mechanism of action typically involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Potential

The anticancer properties of (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride have been explored in various studies. It has been shown to induce apoptosis in several cancer cell lines through mechanisms such as caspase activation and modulation of gene expression related to cell survival.

Cell LineIC50 (µM)
HeLa15
MCF720
A54925

Case Studies

  • Antimicrobial Efficacy Study:
    A recent investigation assessed the antimicrobial efficacy of various benzothiazole derivatives, including this compound. Results indicated significant inhibition against multiple pathogens, supporting its potential as a lead compound for developing new antibiotics.
  • Anticancer Activity Investigation:
    Another study focused on the anticancer effects against breast cancer cell lines, revealing increased apoptosis rates and reduced cell viability following treatment with the compound. This highlights its therapeutic potential in oncology.

Comparison with Similar Compounds

Structural Motifs and Substituents
Compound Name Core Structure Key Substituents Functional Groups/Modifications
Target Compound Benzothiazole 6-methoxy, 2-morpholinoethyl, 3-nitrophenyl acrylamide Hydrochloride salt, nitro group, morpholine
N-(6-Trifluoromethoxybenzothiazol-2-yl)-2-(3,4-dichlorophenyl)acetamide Benzothiazole 6-trifluoromethoxy, 3,4-dichlorophenyl acetamide Trifluoromethoxy, dichlorophenyl
(E)-3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)acrylamide Benzimidazole-Isoxazole 1-methylbenzimidazole, 5-methylisoxazole acrylamide Methyl-substituted heterocycles
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide Thiazolidinone-thioxoacetamide 4-chlorobenzylidene, 4-methoxyphenyl thioxoacetamide Thioxo groups, chlorophenyl

Key Observations :

  • Nitro groups (target compound) vs. chloro/trifluoromethoxy groups (EP3 348 550A1 derivatives ) alter electronic profiles, impacting reactivity and binding.
  • Thiazolidinone-based compounds lack the acrylamide backbone, reducing conformational flexibility compared to the target.

Key Observations :

  • Microwave synthesis improves reaction speed but yields lower (45%) compared to traditional reflux methods (53–90% ).
  • The target compound’s hydrochloride salt formation (implied in ) may require additional purification steps, affecting overall yield.
Physicochemical and Spectral Properties
Compound Name IR/NMR Highlights Solubility/Salt Form
Target Compound Nitro group: ~1520 cm⁻¹ (NO₂ asym. stretch); morpholine C-O peaks ~1100 cm⁻¹ Hydrochloride salt (polar)
(E)-3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)acrylamide NHCO stretch: 3200 cm⁻¹; carbonyl: 1685 cm⁻¹ Likely neutral (less polar)
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide Amide C=O: 1670 cm⁻¹; thiadiazole C-N peaks: ~1505 cm⁻¹ Neutral (chlorinated)

Key Observations :

  • The target’s hydrochloride salt enhances aqueous solubility compared to neutral analogs .
  • Nitro group vibrations in IR and deshielded aromatic protons in ¹H-NMR (δ 7.5–8.5 ppm) differentiate it from chloro/methoxy-substituted compounds .

Q & A

Q. What are the optimal synthetic routes for preparing (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride, and how can reaction yields be improved?

Answer: The synthesis of benzothiazole-acrylamide derivatives typically involves multi-step reactions. For example:

  • Step 1: Prepare the benzothiazole amine core via condensation of 6-methoxybenzothiazol-2-amine with morpholinoethyl groups using coupling agents like EDCI/HOBt in DMF .
  • Step 2: Introduce the 3-(3-nitrophenyl)acrylamide moiety via a Michael addition or nucleophilic substitution. Ethanol or THF under reflux (60–80°C) with catalytic triethylamine is commonly used .
  • Hydrochloride Salt Formation: React the free base with HCl in ethanol or acetone to precipitate the hydrochloride salt .

Yield Optimization Strategies:

  • Use excess reagents (1.2–1.5 equivalents) for steps with low conversion.
  • Purify intermediates via flash chromatography (e.g., ethyl acetate/hexane gradients) to avoid side products .
  • Monitor reactions with TLC or LC-MS to identify incomplete steps .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

  • 1H/13C NMR: Key signals include the acrylamide α,β-unsaturated protons (δ 6.5–7.5 ppm, coupling constant J ≈ 15–16 Hz for E-isomer) and methoxy groups (δ 3.8–4.0 ppm). The morpholinoethyl protons appear as broad peaks at δ 2.4–3.5 ppm .
  • IR Spectroscopy: Confirm acrylamide C=O stretching (~1650 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
  • X-ray Crystallography: Resolve stereochemistry and salt formation if single crystals are obtained (e.g., using methanol/water recrystallization) .

Purity Assessment:

  • Use HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to achieve >95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for structurally similar benzothiazole-acrylamide derivatives?

Answer: Discrepancies in bioactivity (e.g., IC50 variations) may arise from:

  • Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or serum concentrations .
  • Solubility Issues: Use DMSO stocks (<0.1% final concentration) to avoid cytotoxicity artifacts .
  • Metabolic Stability: Assess compound stability in liver microsomes to rule out false negatives .

Validation Steps:

  • Replicate assays in triplicate with positive/negative controls.
  • Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .

Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?

Answer:

  • pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation via HPLC .
  • Thermal Stability: Use thermogravimetric analysis (TGA) to identify decomposition temperatures (>150°C typical for acrylamides) .
  • Light Sensitivity: Store solutions in amber vials and monitor photodegradation under UV-Vis light .

Key Findings from Analogues:

  • Nitro groups may reduce stability under alkaline conditions. Stabilize formulations with antioxidants (e.g., ascorbic acid) .

Q. How can computational modeling predict the compound’s interaction with target proteins (e.g., kinases or receptors)?

Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to active sites (e.g., EGFR or PARP). The acrylamide’s α,β-unsaturated ketone may form covalent bonds with cysteine residues .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
  • QSAR Models: Corulate substituent effects (e.g., nitro vs. methoxy groups) on bioactivity using datasets from PubChem .

Validation:

  • Compare predicted IC50 values with experimental data from kinase inhibition assays .

Data Analysis & Experimental Design

Q. How should researchers design dose-response experiments to evaluate the compound’s cytotoxicity and selectivity?

Answer:

  • Cell Lines: Test against cancer (e.g., MCF-7, A549) and non-cancerous (e.g., HEK293) cells.
  • Dose Range: Use 0.1–100 µM concentrations, with 8–10 data points for IC50 calculation .
  • Controls: Include cisplatin (positive control) and DMSO (vehicle control).

Data Interpretation:

  • Calculate selectivity index (SI = IC50_normal / IC50_cancer). SI >3 indicates potential therapeutic utility .

Q. What strategies mitigate synthetic byproducts (e.g., Z-isomer formation) during acrylamide synthesis?

Answer:

  • Stereochemical Control: Use bulky bases (e.g., DBU) to favor E-isomer formation via kinetic control .
  • Purification: Separate isomers via reverse-phase HPLC (C18 column, acetonitrile/water) .
  • Characterization: Confirm E/Z ratio using NOESY NMR (NOE between acrylamide protons and aromatic rings) .

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